2,2,3,3,3-Pentafluoro-1-propanol

Overview

Description

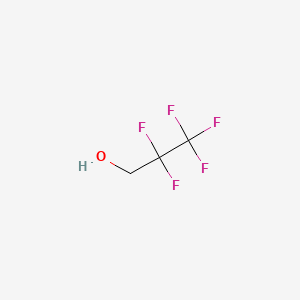

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C₃H₃F₅O. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used as an alternative cleaning agent for chlorofluorocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,3,3-Pentafluoro-1-propanol can be synthesized through various methods. One common method involves the reaction of 2,2,3,3,3-pentafluoropropanal with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and yield. These methods often involve the use of advanced catalytic systems and controlled reaction conditions to optimize the production process .

Chemical Reactions Analysis

Oxidation Reactions

PFPOH undergoes oxidation to form fluorinated carboxylic acids under controlled conditions.

Key Reaction:

Product: 2,2,3,3,3-Pentafluoropropanoic acid

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Potassium permanganate | Aqueous, 60–80°C | 75–85% | Synthesis of fluorinated acids |

Oxidation with KMnO₄ proceeds via cleavage of the C–OH bond, forming the corresponding acid. This reaction is critical for producing intermediates used in fluorous chemistry and polymer synthesis .

Reduction Reactions

Reduction of PFPOH yields fluorinated alkanes, though this pathway is less common due to the stability of the C–F bonds.

Key Reaction:

Product: 2,2,3,3,3-Pentafluoropropane

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0–5°C | 50–60% | Requires strict moisture control |

The reaction mechanism involves hydride attack at the hydroxyl-bearing carbon, followed by elimination of water. Practical applications include the preparation of fluorinated hydrocarbons for refrigeration systems .

Substitution Reactions

The hydroxyl group in PFPOH can be replaced by halides or other nucleophiles.

Key Reaction (Chlorination):

Product: 2,2,3,3,3-Pentafluoropropyl chloride

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Thionyl chloride | Pyridine, reflux | 90–95% | Intermediate for agrochemicals |

This reaction proceeds via the formation of a chlorosulfite intermediate, followed by nucleophilic displacement. The product is widely used in synthesizing fluorinated pesticides and pharmaceuticals .

Derivatization in Analytical Chemistry

PFPOH is extensively used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of polar compounds.

Example Reaction (Acylation):

| Analyte | Matrix | Detection Limit | Reference |

|---|---|---|---|

| L-Tryptophan | Human plasma | 0.1 ng/mL | |

| Cocaine metabolites | Blood/urine | 5 ng/mL |

Derivatization with PFPOH improves chromatographic resolution and sensitivity for neurotransmitters, amino acids, and drugs. The fluorinated acyl group reduces hydrogen bonding, enabling better separation .

Stability and Reaction Byproducts

PFPOH exhibits high thermal stability (decomposes at >250°C) but can generate toxic hydrogen fluoride (HF) under extreme conditions. Key decomposition pathways include:

Proper handling and neutralization protocols are essential to mitigate HF exposure risks .

Comparison with Analogous Fluorinated Alcohols

| Property | PFPOH | 1,1,1,3,3,3-Hexafluoro-2-propanol |

|---|---|---|

| Boiling Point | 80°C | 58°C |

| Density (g/cm³) | 1.505 | 1.596 |

| Derivatization Efficiency | High | Moderate |

PFPOH’s balanced volatility and reactivity make it superior for GC-MS applications compared to more volatile analogs .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Stability

2,2,3,3,3-Pentafluoro-1-propanol has the molecular formula C₃H₃F₅O. It exhibits high thermal stability and resistance to chemical reactions due to its fluorinated structure. The compound has a boiling point of 80°C and a density of 1.505 g/mL at 25°C.

Mechanism of Action

As a derivatization reagent in gas chromatography-mass spectrometry (GC-MS), this compound enhances the detectability of various compounds by reacting with specific functional groups. This interaction facilitates the analysis of biomolecules in biological samples.

Chemistry

- Derivatization Reagent : The primary application of this compound in chemistry is as a derivatization agent for GC-MS. It is utilized for the detection of amino acids and neurotransmitters such as L-tryptophan and serotonin in biological fluids .

- Synthesis of Fluorinated Compounds : It serves as an intermediate in synthesizing trifluoromethyl ynamines and fluorinated α-keto ethers, which have implications in fluorous chemistry .

Biology

- Biochemical Analysis : The compound is employed in the detection of various biomolecules in plasma samples. Its ability to form stable derivatives enhances sensitivity and specificity in analytical methods.

- Cellular Effects : While it has beneficial applications in research, it can cause irritation to biological tissues at higher concentrations.

Medicine

- Pharmaceutical Applications : In medicine, it is used for analyzing drugs such as cocaine and its metabolites through advanced analytical techniques like UPLC-MS/MS. This application is crucial for pharmacokinetic studies .

- Toxicology Studies : The compound's interactions with enzymes and metabolic pathways are studied to understand its effects on human health and safety.

Industry

- Cleaning Agent : Due to its chemical stability and effectiveness as a solvent, it is explored as an alternative cleaning agent to chlorofluorocarbons.

- Agrochemical Applications : It finds utility in the agrochemical sector for synthesizing various active ingredients used in pesticides and herbicides .

Detection of Cannabinoids

A study demonstrated the effectiveness of this compound in derivatizing cannabinoids to enhance their detection limits in hair samples. This method achieved limits of detection below 1 ng/mL with high recovery rates, showcasing its potential for forensic applications.

Electromembrane Extraction

In another study involving modified electromembrane extraction techniques, the use of this compound significantly improved the extraction efficiency of basic drugs from biological fluids compared to conventional methods. The results indicated enhanced performance for drug analysis in clinical settings.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-propanol involves its interaction with various molecular targets and pathways. As a derivatization reagent, it reacts with specific functional groups in target molecules, enhancing their detectability in analytical techniques like GC-MS. The compound’s fluorinated structure contributes to its high reactivity and specificity in these reactions .

Comparison with Similar Compounds

- 1,1,1,3,3,3-Hexafluoro-2-propanol

- 2,2,3,3-Tetrafluoro-1-propanol

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol

- 4,4,5,5,5-Pentafluoro-1-pentanol

Comparison: 2,2,3,3,3-Pentafluoro-1-propanol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to 1,1,1,3,3,3-Hexafluoro-2-propanol, it has a different substitution pattern, leading to variations in reactivity and applications. Similarly, its structure differs from 2,2,3,3-Tetrafluoro-1-propanol, resulting in unique properties that make it suitable for specific scientific and industrial applications .

Biological Activity

2,2,3,3,3-Pentafluoro-1-propanol (PFPOH) is a fluorinated alcohol with significant applications in biochemical analysis and synthetic chemistry. Its unique properties make it a valuable reagent in various biological and analytical contexts. This article explores the biological activity of PFPOH, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications in research.

- Molecular Formula : CHFO

- Molecular Weight : 150.05 g/mol

- Density : 1.505 g/cm³

- Boiling Point : 80°C

- Flash Point : 11.6°C

PFPOH is primarily used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). It enhances the detectability of various biological compounds by forming stable derivatives. Notably, it has been employed in detecting compounds such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 150.05 g/mol |

| Density | 1.505 g/cm³ |

| Boiling Point | 80°C |

| Flash Point | 11.6°C |

Cellular Effects

PFPOH exhibits several cellular effects that are critical for its use in laboratory settings:

- Irritation : Exposure can cause irritation to the eyes, skin, and respiratory tract.

- Stability : The compound remains stable under standard storage conditions but should be handled with care due to its flammability .

The molecular mechanism of PFPOH involves its interaction with various biomolecules. As a derivatization reagent, it reacts with functional groups in target molecules to enhance their detectability during analytical procedures. The fluorinated structure contributes to its high reactivity and specificity .

Applications in Research

PFPOH has diverse applications across several fields:

Analytical Chemistry

- Derivatization Reagent : Used for the simultaneous analysis of drugs and metabolites in biological samples.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Facilitates the detection of trace compounds .

Biological Research

- Synthesis of Intermediates : Utilized in preparing trifluoromethyl ynamines, which are precursors for biologically active molecules .

- Cannabinoid Analysis : Employed in methods for quantifying cannabinoids in biological matrices such as hair and urine .

Case Studies

Several studies highlight the effectiveness of PFPOH in various analytical techniques:

- Detection of Cannabinoids : A study demonstrated the use of PFPOH for derivatizing cannabinoids to enhance their detection limits in hair samples. The method achieved limits of detection below 1 ng/mL with high recovery rates .

- Electromembrane Extraction : PFPOH was used in a modified electromembrane extraction technique to improve the efficiency of extracting basic drugs from biological fluids. This method showed higher extraction efficiencies compared to conventional techniques .

Q & A

Basic Research Questions

Q. What are the key considerations when using PFPOH as a derivatization agent in GC-MS analysis of bioactive molecules?

PFPOH is widely used to derivatize polar compounds (e.g., amino acids, neurotransmitters) for enhanced volatility and detection sensitivity in GC-MS. Methodologically, ensure anhydrous conditions to prevent hydrolysis of the derivatized products. Optimize reaction temperature (typically 60–80°C) and time (30–60 minutes) to maximize yield while avoiding over-derivatization, which can lead to byproducts. Post-derivatization, use inert gas purging to remove excess reagent before injection . Validate the method with internal standards (e.g., deuterated analogs) to account for matrix effects in biological samples like plasma or urine .

Q. How does the fluorination pattern of PFPOH influence its physical properties, and how should these be accounted for in experimental design?

The high electronegativity of fluorine atoms in PFPOH contributes to its low boiling point (80–83°C), high density (1.505 g/mL at 25°C), and hydrophobicity (logP ~1.18). These properties necessitate careful solvent selection (e.g., dichloromethane for extractions) and temperature-controlled storage (2–8°C) to prevent evaporation or degradation. Its refractive index (n20/D 1.288) is critical for purity verification via refractometry .

Q. What safety protocols are essential for handling PFPOH in laboratory settings?

PFPOH exhibits acute oral and inhalation toxicity (Category 4) with hepatotoxic effects. Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. In case of spills, neutralize with activated carbon or alumina-based adsorbents. Regularly monitor workplace air concentrations (recommended threshold: <10 ppm) and maintain Material Safety Data Sheets (MSDS) compliant with GHS standards .

Advanced Research Questions

Q. How can rotational spectroscopy and computational modeling resolve the conformational diversity of PFPOH and its dimers?

PFPOH exhibits nine possible monomeric conformers, including enantiomeric pairs (e.g., PFPG+g+/G-g- and PFPTg+/Tg-). Cavity Fourier-transform microwave spectroscopy coupled with CREST conformational searches (B3LYP-D3(BJ)/def2-QZVP level) can identify low-energy conformers. Tunneling splittings in rotational spectra (e.g., for PFPTg+/Tg-) reveal quantum mechanical effects, while QTAIM and NCI analyses quantify intermolecular interactions like O–H···F hydrogen bonding in dimers .

Q. What mechanistic insights explain PFPOH’s role in catalytic C–H fluoroalkylation of amines?

Engineered cytochrome P450 enzymes (e.g., P411-PFA) utilize PFPOH-derived carbene precursors (e.g., 2,2,3,3,3-pentafluoro-1-diazopropane) for enantioselective α-amino C–H functionalization. The reaction proceeds via radical rebound mechanisms, where the fluorine-rich carbene intermediate stabilizes transition states. Key parameters include substrate-to-catalyst ratios (1:0.1–0.2 mol%) and anaerobic conditions to prevent oxidative quenching .

Q. How do activated carbons adsorb PFPOH, and what factors govern its environmental remediation?

Adsorption studies using tetraethoxysilane sol-gel-derived activated carbons show that PFPOH’s high dipole moment (due to –CF3 groups) enhances physisorption via van der Waals interactions. Optimal removal (>90%) occurs at pH 5–7, with adsorption capacities inversely correlated with ionic strength. Regeneration of spent adsorbents requires supercritical CO2 desorption in rotating packed beds to recover >85% efficiency .

Q. What are the challenges in quantifying PFPOH’s environmental partitioning using Henry’s Law constants?

Experimental determination of PFPOH’s Henry’s Law constant (KH ≈ 1.4×10⁻¹ M/atm) reveals significant temperature dependence (ΔH = 4300 K). Field measurements should account for aqueous-phase hydrolysis (t1/2 ~6.9×10⁻² hr⁻¹ at 25°C) and gas-phase diffusion rates. Use proton-transfer-reaction mass spectrometry (PTR-MS) for real-time monitoring in atmospheric studies .

Q. Methodological Notes

- Data Contradictions : Discrepancies in reported boiling points (80°C vs. 81–83°C) may arise from purity differences (97% vs. ≥98.5%). Always cross-validate with COA data .

- Toxicity Studies : Teratogenicity assays in rats (Crj: Wistar strain) require precise dosing (5–50 mg/kg/day via sesame oil gavage) and histopathological evaluation of hepatic and embryonic tissues .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQZJKGXDGNDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059966 | |

| Record name | 2:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

422-05-9, 70983-62-9 | |

| Record name | 2,2,3,3,3-Pentafluoropropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C3-11, beta-omega-perfluoro-omega-hydro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070983629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 422-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-PENTAFLUOROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPJ1S961SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.